1-Alil-4-fenilpiperazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

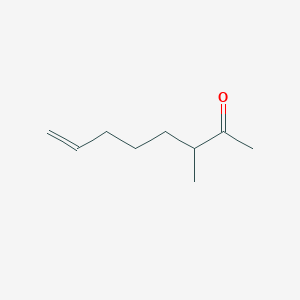

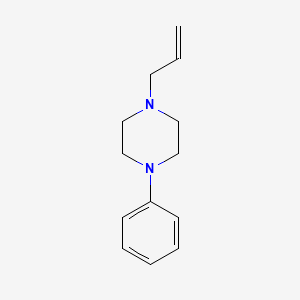

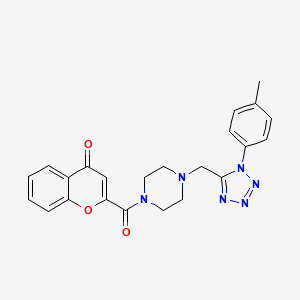

1-Allyl-4-phenylpiperazine is an organic compound belonging to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions This compound is notable for its structural features, which include an allyl group attached to one nitrogen atom and a phenyl group attached to the other nitrogen atom

Aplicaciones Científicas De Investigación

1-Allyl-4-phenylpiperazine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: It is used in studies related to neurotransmitter systems due to its structural similarity to certain neurotransmitters.

Medicine: Research into its potential as a therapeutic agent for neurological disorders is ongoing.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

Target of Action

1-Allyl-4-phenylpiperazine, also known as 1-PHENYL-4-(PROP-2-EN-1-YL)PIPERAZINE, is a derivative of phenylpiperazine . Phenylpiperazine derivatives have been shown to enhance transepithelial transport, suggesting that they interact with the intestinal epithelium . .

Mode of Action

Phenylpiperazine derivatives, including 1-allyl-4-phenylpiperazine, have been shown to enhance the permeability of the intestinal epithelium, suggesting that they may interact with this tissue to facilitate the transport of substances across the epithelial barrier .

Biochemical Pathways

Given its potential role as a permeation enhancer, it may influence pathways related to the transport of substances across the intestinal epithelium .

Pharmacokinetics

As a potential permeation enhancer, it may influence the bioavailability of other substances by facilitating their transport across the intestinal epithelium .

Result of Action

Phenylpiperazine derivatives have been shown to enhance the permeability of the intestinal epithelium, suggesting that they may facilitate the transport of substances across this barrier .

Action Environment

Factors such as ph and the presence of other substances in the intestinal environment could potentially influence its activity as a permeation enhancer .

Análisis Bioquímico

Biochemical Properties

It is known that piperazine derivatives can interact with various enzymes and proteins . For instance, 1-Allyl-4-phenylpiperazine may undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that 1-Allyl-4-phenylpiperazine could potentially interact with enzymes that catalyze reactions at the benzylic position.

Cellular Effects

Some studies suggest that phenylpiperazine derivatives can enhance transepithelial transport with minimal cytotoxicity . This implies that 1-Allyl-4-phenylpiperazine could potentially influence cell function by affecting transport processes across the cell membrane.

Molecular Mechanism

It is known that benzylic halides typically react via an SN2 pathway, via the resonance stabilized carbocation . This suggests that 1-Allyl-4-phenylpiperazine could potentially exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Some studies suggest that phenylpiperazine derivatives can mitigate radiation-induced normal tissue toxicity in the brains of mice . This suggests that 1-Allyl-4-phenylpiperazine could potentially have long-term effects on cellular function in certain contexts.

Dosage Effects in Animal Models

It is known that phenylpiperazine derivatives can mitigate radiation-induced normal tissue toxicity in the brains of mice . This suggests that the effects of 1-Allyl-4-phenylpiperazine could potentially vary with dosage in animal models.

Metabolic Pathways

It is known that piperazine derivatives can undergo reactions at the benzylic position . This suggests that 1-Allyl-4-phenylpiperazine could potentially be involved in metabolic pathways that involve reactions at the benzylic position.

Transport and Distribution

Some studies suggest that phenylpiperazine derivatives can enhance transepithelial transport . This suggests that 1-Allyl-4-phenylpiperazine could potentially be transported and distributed within cells and tissues via similar mechanisms.

Subcellular Localization

Given its potential to enhance transepithelial transport , it is possible that 1-Allyl-4-phenylpiperazine could localize to the cell membrane or other subcellular compartments involved in transport processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Allyl-4-phenylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-phenylpiperazine with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the allyl group replaces a hydrogen atom on the nitrogen of the piperazine ring.

Industrial Production Methods: Industrial production of 1-allyl-4-phenylpiperazine often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 1-Allyl-4-phenylpiperazine undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.

Reduction: The phenyl ring can be hydrogenated to form a cyclohexyl derivative.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid or potassium permanganate can be used.

Reduction: Catalysts like palladium on carbon or platinum oxide are commonly employed.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Formation of allyl epoxide or allyl aldehyde.

Reduction: Formation of 1-cyclohexyl-4-phenylpiperazine.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Comparación Con Compuestos Similares

1-Phenylpiperazine: Lacks the allyl group, making it less reactive in certain chemical reactions.

1-Methyl-4-phenylpiperazine: Contains a methyl group instead of an allyl group, affecting its chemical properties and applications.

1-(4-Methylphenyl)piperazine: Has a methyl group on the phenyl ring, altering its biological activity.

Uniqueness: 1-Allyl-4-phenylpiperazine is unique due to the presence of both an allyl and a phenyl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in research and industry.

Propiedades

IUPAC Name |

1-phenyl-4-prop-2-enylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-8-14-9-11-15(12-10-14)13-6-4-3-5-7-13/h2-7H,1,8-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZJLFMFYXCHQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea](/img/structure/B2406641.png)

![5-((2-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2406646.png)

![4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2406647.png)

![3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine](/img/structure/B2406655.png)

![6-(4-Chlorophenyl)sulfonyl-2-cyclopropyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2406657.png)